5-Methyl-2-nonylthiazolidine
Description
5-Methyl-2-nonylthiazolidine is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur (at position 1) and nitrogen (at position 3). Its structure includes a methyl group at the 5-position and a nonyl chain (a nine-carbon alkyl group) at the 2-position. The molecular formula is C₁₃H₂₅NS, with a molecular weight of 227.4 g/mol.
Thiazolidines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
116113-00-9 |
|---|---|
Molecular Formula |
C13H27NS |
Molecular Weight |
229.43 g/mol |
IUPAC Name |
5-methyl-2-nonyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H27NS/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
JZNKHQKLZXYVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1NCC(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nonylthiazolidine typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. This multicomponent reaction can be carried out under various conditions, including the use of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction is usually performed in a one-pot manner, which simplifies the process and improves yield.
Industrial Production Methods
For industrial production, the synthesis of 5-Methyl-2-nonylthiazolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nonylthiazolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines with reduced functional groups .
Scientific Research Applications
5-Methyl-2-nonylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nonylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways in cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Methyl-2-nonylthiazolidine with structurally related thiazolidine and thiazole derivatives, emphasizing substituent effects:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 5-Methyl-2-nonylthiazolidine | 5-Me, 2-nonyl | 227.4 | High lipophilicity; potential surfactant or membrane-targeting agent |
| Rosiglitazone | Thiazolidinedione core, 2-phenyl group | 357.43 | Antidiabetic (PPAR-γ agonist) |
| 5-Methyl-2-nitrothiazole | 2-NO₂, 5-Me | 158.17 | Antimicrobial, antiparasitic |
| N-(5-Iodo-4-methylthiazol-2-yl)acetamide | 4-Me, 5-I, acetamide side chain | 268.12 | Bioactive scaffold for drug discovery |
| Thiazolidinedione derivatives | 2,4-dione, variable aryl/alkyl groups | 250–400 | Antidiabetic, anticancer |
Key Observations:
- Lipophilicity: The nonyl chain in 5-Methyl-2-nonylthiazolidine significantly increases its hydrophobicity compared to analogs like Rosiglitazone (logP ~2.8) or 5-Methyl-2-nitrothiazole (logP ~1.5). This property may enhance its utility in lipid-rich environments or as a surfactant .
- Electronic Effects: Unlike nitrothiazoles (e.g., 5-Methyl-2-nitrothiazole), which exhibit strong electron-withdrawing effects from the NO₂ group, the nonyl chain in the target compound contributes steric bulk without major electronic perturbations .
- Biological Activity: Thiazolidinediones (e.g., Rosiglitazone) rely on their 2,4-dione moiety for PPAR-γ binding. The absence of this feature in 5-Methyl-2-nonylthiazolidine suggests divergent biological targets, possibly membrane-associated proteins .
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